1-[[1-(1,3-Benzoxazol-2-yl)piperidine-4-carbonyl]amino]cyclobutane-1-carboxylic acid
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Overview
Description
1-[[1-(1,3-Benzoxazol-2-yl)piperidine-4-carbonyl]amino]cyclobutane-1-carboxylic acid is a complex organic compound that features a benzoxazole ring fused to a piperidine moiety, which is further connected to a cyclobutane ring via an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[1-(1,3-Benzoxazol-2-yl)piperidine-4-carbonyl]amino]cyclobutane-1-carboxylic acid typically involves multiple steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Piperidine Derivative Synthesis: The piperidine ring is often introduced via nucleophilic substitution reactions involving piperidine and suitable electrophiles.
Amide Bond Formation: The key step involves coupling the benzoxazole-piperidine intermediate with cyclobutane-1-carboxylic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including:
Batch or Continuous Flow Synthesis: Depending on the desired scale, batch reactors or continuous flow systems may be used to enhance efficiency and yield.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-[[1-(1,3-Benzoxazol-2-yl)piperidine-4-carbonyl]amino]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The benzoxazole ring can be oxidized under strong oxidative conditions, potentially leading to ring-opening reactions.
Reduction: The compound can be reduced at the amide bond or other reducible sites using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Coupling Reagents: EDCI, HOBt, DCC (dicyclohexylcarbodiimide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ring-opened products, while reduction could lead to amine derivatives.
Scientific Research Applications
1-[[1-(1,3-Benzoxazol-2-yl)piperidine-4-carbonyl]amino]cyclobutane-1-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound is used in studies to understand its interaction with enzymes, receptors, and other biomolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-[[1-(1,3-Benzoxazol-2-yl)piperidine-4-carbonyl]amino]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can engage in π-π interactions, while the piperidine and cyclobutane moieties may contribute to binding affinity and specificity. The exact pathways and targets depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzoxazol-2-yl)piperidine-4-carboxylic acid: Similar structure but lacks the cyclobutane moiety.
1-(6-Chloro-1,3-benzoxazol-2-yl)piperidine-4-carboxylic acid: Contains a chloro substituent, which may alter its reactivity and biological activity.
1-[5-(Aminosulfonyl)-1,3-benzoxazol-2-yl]piperidine-4-carboxylic acid: Features an aminosulfonyl group, potentially enhancing its solubility and reactivity.
Uniqueness
1-[[1-(1,3-Benzoxazol-2-yl)piperidine-4-carbonyl]amino]cyclobutane-1-carboxylic acid is unique due to the presence of the cyclobutane ring, which can impart rigidity and influence the compound’s overall conformation and biological activity. This structural feature distinguishes it from other benzoxazole derivatives and may contribute to its specific interactions with biological targets.
Properties
IUPAC Name |
1-[[1-(1,3-benzoxazol-2-yl)piperidine-4-carbonyl]amino]cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c22-15(20-18(16(23)24)8-3-9-18)12-6-10-21(11-7-12)17-19-13-4-1-2-5-14(13)25-17/h1-2,4-5,12H,3,6-11H2,(H,20,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLIEPXOOTYGDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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